molecular formula C6H10N2O3 B13258754 2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid

2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid

Cat. No.: B13258754
M. Wt: 158.16 g/mol
InChI Key: UTTREVXNOTZAKF-UHFFFAOYSA-N
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Description

2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid (CAS 1697463-93-6) is a synthetic, nitrogen-containing compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol . It features a pyrrolidinone (5-oxopyrrolidine) ring system, a common structural motif in various biologically active molecules and pharmaceutical agents. The compound is a derivative of glycine, which is the simplest amino acid, and this structure suggests its potential utility as a building block in organic synthesis and medicinal chemistry research . It may be used in the design and synthesis of peptidomimetics, enzyme inhibitors, or as a precursor for more complex chemical entities. As a glycine conjugate, it may also be of interest in metabolic studies . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-[(5-oxopyrrolidin-3-yl)amino]acetic acid

InChI

InChI=1S/C6H10N2O3/c9-5-1-4(2-8-5)7-3-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11)

InChI Key

UTTREVXNOTZAKF-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid typically involves the cyclization of 2-(2-amino-5-oxopyrrolidin-1-yl)acetic acid hydrochloride. This intramolecular cyclization reaction is efficient and leads to the formation of the desired pyrrolidine ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the pyrrolidine ring.

Scientific Research Applications

2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid can be contextualized by comparing it to related pyrrolidinone and acetic acid derivatives. Below is a detailed analysis:

Structural Analogues

2.1.1 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic Acid
  • Molecular Formula: C₇H₁₁NO₃
  • Molecular Weight : 157.17 g/mol
  • Key Features : Direct linkage of acetic acid to the 3-position of the 5-oxopyrrolidine ring, with a methyl group at the 1-position.
  • Synthesis : Prepared via alkylation or ring-closing reactions, as evidenced by commercial availability (CAS: 933759-81-0).
2.1.2 (R)-2-((R)-5-Oxopyrrolidin-3-yl)-2-phenylacetic Acid
  • Molecular Formula: C₁₃H₁₅NO₃
  • Molecular Weight : 233.26 g/mol
  • Key Features: Chiral phenylacetic acid substituent on the pyrrolidinone ring.
  • Biological Activity : Identified as a SARS-CoV-2 helicase inhibitor (compound 405 in ), with a docking score suggesting strong binding affinity.
  • Differentiation : The phenyl group enhances lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility compared to the target compound.
2.1.3 3-(5-Oxopyrrolidin-3-yl)benzoic Acid
  • Molecular Formula: C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • Key Features: Benzoic acid substituent at the 3-position of the pyrrolidinone ring.
  • Applications : Listed as a building block in chemical catalogs (CAS: N/A), indicating utility in heterocyclic synthesis.

Functional Analogues

2.2.1 [(5Z)-5-(Pyridin-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic Acid
  • Molecular Formula : C₁₀H₇N₃O₄S
  • Molecular Weight : 265.25 g/mol
  • Key Features: Thiazolidinone core with a pyridinyl substituent and acetic acid side chain.
  • Biological Activity: Demonstrated antifungal activity against Candida species, attributed to the thiazolidinone ring’s electrophilic properties.
  • Differentiation: The thiazolidinone scaffold introduces additional hydrogen-bond acceptors, enhancing interactions with fungal enzymes but diverging from the pyrrolidinone-based mechanism of the target compound.
2.2.2 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid
  • Molecular Formula : C₇H₅ClN₂O₃
  • Molecular Weight : 200.58 g/mol
  • Key Features: Chloropyridinyl group linked to an oxoacetic acid moiety via an amino bridge.
  • Applications : Used in pharmaceutical analysis (CAS: 552850-73-4), highlighting its role as a reference standard.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound C₆H₁₀N₂O₃ 158.16 Amino bridge, acetic acid Antiviral (potential SARS-CoV-2)
2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic acid C₇H₁₁NO₃ 157.17 Methyl group, direct linkage Synthetic intermediate
(R)-2-((R)-5-oxopyrrolidin-3-yl)-2-phenylacetic acid C₁₃H₁₅NO₃ 233.26 Phenyl group, chiral center SARS-CoV-2 helicase inhibition
3-(5-Oxopyrrolidin-3-yl)benzoic acid C₁₁H₁₁NO₃ 205.21 Benzoic acid substituent Building block
[(5Z)-5-(Pyridin-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid C₁₀H₇N₃O₄S 265.25 Thiazolidinone, pyridinyl Antifungal

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: The target compound’s amino bridge may reduce logP compared to methyl- or phenyl-substituted analogues, impacting blood-brain barrier penetration.
  • Solubility : The carboxylic acid group enhances aqueous solubility, whereas phenyl or benzoic acid substituents introduce trade-offs between solubility and lipophilicity.
  • Synthetic Accessibility: Pyrrolidinone derivatives with direct linkages (e.g., 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid) are synthesized in fewer steps than amino-bridged variants, which require coupling reactions.

Biological Activity

2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid, also known as a derivative of pyrrolidine, is gaining attention for its potential biological activities. This compound exhibits various pharmacological properties, including antioxidant and anticancer activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10N2O3
  • Molecular Weight : 158.16 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to this compound. For instance, compounds with similar pyrrolidine structures have demonstrated significant DPPH radical scavenging abilities, outperforming well-known antioxidants like ascorbic acid. The introduction of specific substituents on the pyrrolidine ring has been linked to enhanced antioxidant activity, suggesting a structure-activity relationship.

CompoundDPPH Scavenging ActivityReference
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid1.5 times higher than ascorbic acid
1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStrongest reducing properties

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored in various studies. For example, a series of mono and bishydrazones containing oxindole moieties were synthesized and tested against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. These compounds exhibited cytotoxic effects, particularly against HT-29 cells, indicating that modifications to the pyrrolidine structure can enhance anticancer efficacy.

CompoundCell LineIC50 (µM)Reference
N-(2-Oxoindolin-3-ylidene)propanehydrazideHT-29Not specified
Diphenylmethane derivative with pyrrolidine armsA375Highest activity noted

The biological activity of this compound may involve several mechanisms:

  • Radical Scavenging : The structure allows for effective interaction with free radicals, thus mitigating oxidative stress.
  • Cell Cycle Arrest : Compounds derived from this structure can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Protein Inhibition : Some derivatives have shown potential in inhibiting key proteins involved in cancer progression.

Case Studies

In one notable study, researchers synthesized various derivatives of 5-oxopyrrolidine and evaluated their biological activities. The findings indicated that certain modifications significantly enhanced both antioxidant and anticancer properties, supporting the hypothesis that structural variations can lead to improved therapeutic profiles.

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